molecular formula C12H22O2 B1594762 Octyl-crotonate CAS No. 22874-79-9

Octyl-crotonate

Cat. No.: B1594762
CAS No.: 22874-79-9
M. Wt: 198.3 g/mol
InChI Key: HULBECQFWZPEBI-UHFFFAOYSA-N
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Description

Octyl-crotonate is an organic compound with the molecular formula C12H22O2 It is an ester formed from 2-butenoic acid and octanol Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl-crotonate can be synthesized through the esterification reaction between 2-butenoic acid and octanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of 2-butenoic acid, octyl ester may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Octyl-crotonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-butenoic acid and octanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and octanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 2-Butenoic acid and octanol.

    Reduction: 2-Butenoic alcohol and octanol.

    Transesterification: A different ester and octanol.

Scientific Research Applications

Octyl-crotonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-butenoic acid, octyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-butenoic acid and octanol, which can then interact with biological systems. The specific molecular targets and pathways depend on the context of its use, such as its role in enzyme inhibition or as a precursor to bioactive compounds.

Comparison with Similar Compounds

Octyl-crotonate can be compared with other similar esters:

    Butanoic acid, octyl ester: Similar structure but lacks the double bond present in 2-butenoic acid, octyl ester.

    2-Methylbutanoic acid, octyl ester: Contains a methyl group on the butanoic acid chain, leading to different chemical properties.

    3-Butenoic acid, octyl ester: The double bond is located at a different position on the butenoic acid chain.

These similar compounds highlight the unique structural features of 2-butenoic acid, octyl ester, such as the position of the double bond, which can influence its reactivity and applications.

Properties

IUPAC Name

octyl but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h4,10H,3,5-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULBECQFWZPEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051880
Record name Octyl 2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22874-79-9
Record name Octyl 2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22874-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, octyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022874799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, octyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octyl 2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl 2-butenoate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Octan-1-ol (221 g), crotonic acid (194 g), PTSA (6.4 g), and toluene (300 mL) were charged into a 2-L reaction flask fitted with a mechanical stirrer, a thermocouple, a Dean-Stark trap, and a condenser. The reaction mixture was heated to reflux at about 120-130° C. Water was removed azeotropically. The reaction was aged at reflux for about 7-8 hours until no more water evolved. The reaction mixture was cooled to room temperature and quenched with water (400 mL). The organic layer was separated and subsequently washed with sodium carbonate (5%, 300 mL), and further fractional distilled to provide but-2-enoic acid octyl ester (273 g) with a boiling point of 123° C. at 11 mmHg.
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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